molecular formula C9H14N2OS2 B7814939 CID 38997266

CID 38997266

Cat. No. B7814939
M. Wt: 230.4 g/mol
InChI Key: AATFVYPYGSMWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 38997266 is a useful research compound. Its molecular formula is C9H14N2OS2 and its molecular weight is 230.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 38997266 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 38997266 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 38997266 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-4-methylpyridine in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2-chloro-4-methylpyrimidine in the presence of a base to form the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-4-methylpyridine, 2-chloro-4-methylpyrimidine, base

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is dissolved in a suitable solvent and 2-amino-4-methylpyridine is added to the reaction mixture in the presence of a base., Step 2: The reaction mixture is stirred at a suitable temperature for a suitable time to form the intermediate compound., Step 3: The intermediate compound is then dissolved in a suitable solvent and 2-chloro-4-methylpyrimidine is added to the reaction mixture in the presence of a base., Step 4: The reaction mixture is stirred at a suitable temperature for a suitable time to form the final product., Step 5: The final product is isolated and purified using standard techniques.

properties

IUPAC Name

2-methylsulfanyl-6-(propan-2-ylsulfanylmethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS2/c1-6(2)14-5-7-4-8(12)11-9(10-7)13-3/h4,6H,5H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATFVYPYGSMWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC(=O)N=C(N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SCC1=CC(=O)N=C(N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 38997266

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